What is the mechanism of action of ([1,2,4]Triazolo[4,3-b]pyridazin-6-ylamino)-acetic acid
What is the mechanism of action of ([1,2,4]Triazolo[4,3-b]pyridazin-6-ylamino)-acetic acid
An In-Depth Technical Guide to the Hypothesized Mechanism of Action of ([1][2][3]Triazolo[4,3-b]pyridazin-6-ylamino)-acetic acid
Preamble: A Note on Scientific Postulation
The compound ([1][2][3]Triazolo[4,3-b]pyridazin-6-ylamino)-acetic acid is a distinct chemical entity for which, as of the date of this guide, no specific mechanistic studies are publicly available. However, its core structure, the[1][2][3]triazolo[4,3-b]pyridazine scaffold, is a well-established pharmacophore in medicinal chemistry. Compounds containing this scaffold have demonstrated a range of biological activities, with a significant convergence on the inhibition of protein kinases crucial to cancer progression.[2][4]
This guide, therefore, puts forth a scientifically-grounded hypothesis: that ([1][2][3]Triazolo[4,3-b]pyridazin-6-ylamino)-acetic acid functions as a dual inhibitor of the c-Met and Pim-1 kinases . This hypothesis is built upon extensive research into structurally related[1][2][3]triazolo[4,3-b]pyridazine derivatives that have been shown to potently inhibit these specific targets.[5][6] The subsequent sections are designed to provide the rigorous experimental framework necessary to test this hypothesis, offering researchers a comprehensive roadmap for validation.
Part 1: The c-Met/Pim-1 Axis - A Nexus of Oncogenic Signaling
To understand the putative action of our compound, we must first appreciate its proposed targets. The c-Met (Mesenchymal-Epithelial Transition factor) receptor tyrosine kinase and the Pim-1 serine/threonine kinase are both critical nodes in signaling pathways that drive cell proliferation, survival, and metastasis.
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c-Met Kinase: Activated by its ligand, Hepatocyte Growth Factor (HGF), c-Met autophosphorylates and triggers a cascade of downstream signals, most notably the PI3K/Akt/mTOR pathway. Dysregulation of the HGF/c-Met axis is a hallmark of many cancers, promoting tumor growth, angiogenesis, and resistance to therapy.[6]
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Pim-1 Kinase: As a proto-oncogene, Pim-1 is involved in cell cycle progression and the inhibition of apoptosis. It phosphorylates numerous substrates that contribute to cell survival and proliferation.
The dual inhibition of both c-Met and Pim-1 presents a compelling therapeutic strategy. By targeting c-Met, we can shut down a primary oncogenic driver at the cell surface, while concurrent inhibition of Pim-1 can block a key downstream survival signal, creating a synergistic anti-tumor effect.[5]
Caption: Hypothesized dual inhibition of c-Met and Pim-1 signaling pathways.
Part 2: A Framework for Mechanistic Validation
The following protocols provide a self-validating system to interrogate the hypothesized mechanism of action. The logic flows from direct, acellular target engagement to cellular pathway modulation and finally to functional phenotypic outcomes.
Caption: Logical workflow for validating the hypothesized mechanism of action.
Protocol 2.1: In Vitro Kinase Inhibition Assays
Objective: To determine if the compound directly inhibits the enzymatic activity of recombinant c-Met and Pim-1 kinases in an acellular environment.
Methodology (Luminescence-Based Kinase Assay):
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Reagent Preparation:
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Prepare a 10 mM stock solution of ([1][2][3]Triazolo[4,3-b]pyridazin-6-ylamino)-acetic acid in 100% DMSO.
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Create a serial dilution series of the compound (e.g., from 100 µM to 1 pM) in kinase assay buffer.
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Prepare solutions of recombinant human c-Met and Pim-1 kinases, their respective peptide substrates, and ATP at optimal concentrations (typically near the Km for ATP).
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Assay Procedure (384-well plate format):
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Add 5 µL of the compound dilution to each well. Include "no compound" (vehicle control) and "no enzyme" (background) controls.
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Add 10 µL of the kinase/substrate mixture to each well to initiate the reaction.
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Incubate the plate at 30°C for 60 minutes.
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Add 15 µL of a luminescence-based ATP detection reagent (e.g., Kinase-Glo®). This reagent measures the amount of ATP remaining in the well; lower luminescence indicates higher kinase activity.
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Incubate at room temperature for 10 minutes to stabilize the signal.
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Read the luminescence on a plate reader.
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Data Analysis:
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Normalize the data to the vehicle (0% inhibition) and no enzyme (100% inhibition) controls.
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Plot the percent inhibition versus the log of the compound concentration.
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Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).
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Protocol 2.2: Cellular Target Engagement - c-Met Autophosphorylation
Objective: To confirm that the compound can enter cells and inhibit the activation of its primary target, c-Met.
Methodology (Western Blot):
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Cell Culture and Treatment:
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Culture a c-Met dependent cancer cell line (e.g., MCF-7 or A549) to 70-80% confluency.
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Serum-starve the cells for 12-24 hours to reduce basal receptor activation.
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Pre-treat the cells with various concentrations of the compound (e.g., 0.1, 1, 10 µM) for 2 hours.
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Stimulate the cells with HGF (50 ng/mL) for 15 minutes to induce c-Met autophosphorylation. Include an unstimulated control.
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Protein Extraction and Quantification:
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Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
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Quantify total protein concentration using a BCA assay.
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Western Blotting:
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Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
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Block the membrane with 5% BSA in TBST for 1 hour.
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Incubate overnight at 4°C with a primary antibody specific for phosphorylated c-Met (e.g., p-c-Met Tyr1234/1235).
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Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.
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Detect the signal using an ECL substrate and an imaging system.
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Crucial Control: Strip the membrane and re-probe with an antibody for total c-Met to ensure that changes in phosphorylation are not due to changes in total protein levels.
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Protocol 2.3: Analysis of Downstream Signaling Pathways
Objective: To determine if inhibiting c-Met and Pim-1 translates to the inhibition of downstream pro-survival pathways.
Methodology (Western Blot):
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Cell Treatment and Lysis: Follow the same procedure as in Protocol 2.2.
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Western Blotting:
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Probe separate membranes with primary antibodies for:
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Phospho-Akt (Ser473)
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Total Akt
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Phospho-mTOR (Ser2448)
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Total mTOR
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These targets will validate the inhibition of the canonical PI3K/Akt/mTOR pathway downstream of c-Met.
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Protocol 2.4: Functional Cellular Assays
Objective: To measure the ultimate biological consequence of target inhibition on cancer cell viability and survival.
Methodology (Cell Viability and Apoptosis):
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Cell Viability (MTT or equivalent assay):
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Seed cells in a 96-well plate and allow them to adhere overnight.
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Treat with a range of compound concentrations for 72 hours.
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Add MTT reagent and incubate for 4 hours. The reagent is converted to formazan by metabolically active cells.
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Solubilize the formazan crystals and read the absorbance at 570 nm.
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Calculate the GI50 (concentration for 50% growth inhibition).
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Apoptosis (Annexin V-FITC / Propidium Iodide Staining):
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Treat cells with the compound at 1x and 5x the GI50 concentration for 48 hours.
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Harvest the cells and stain with Annexin V-FITC (detects early apoptotic cells) and Propidium Iodide (detects late apoptotic/necrotic cells).
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Analyze the cell populations by flow cytometry. An increase in the Annexin V-positive population indicates induction of apoptosis.[5]
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Part 3: Anticipated Data and Interpretation
The successful validation of our hypothesis would yield a cohesive dataset that tells a clear story.
Table 1: Hypothetical Inhibitory Activity Profile
| Target / Cell Line | Assay Type | Endpoint | Hypothetical Value |
|---|---|---|---|
| c-Met Kinase | In Vitro Kinase Assay | IC50 | 48 nM |
| Pim-1 Kinase | In Vitro Kinase Assay | IC50 | 283 nM |
| A549 Cells | Cell Viability | GI50 | 0.83 µM |
| MCF-7 Cells | Cell Viability | GI50 | 0.15 µM |
Data presented are representative values based on published data for similar scaffolds.[5][7]
Interpretation:
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Low nanomolar IC50 values against both kinases in acellular assays would confirm direct, potent target engagement.
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A dose-dependent decrease in p-c-Met, p-Akt, and p-mTOR levels in Western blots would validate the on-target cellular mechanism.
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Sub-micromolar GI50 values in cancer cell lines, coupled with a significant increase in apoptosis, would demonstrate the compound's functional anti-cancer efficacy, linking the molecular mechanism to a relevant phenotypic outcome.
Conclusion
While the precise mechanism of ([1][2][3]Triazolo[4,3-b]pyridazin-6-ylamino)-acetic acid awaits empirical discovery, the evidence from its core scaffold strongly supports the hypothesis of dual c-Met and Pim-1 kinase inhibition. The experimental cascade detailed in this guide provides a robust, logical, and self-validating pathway to rigorously test this proposition. By progressing from direct enzyme inhibition to cellular pathway analysis and functional outcomes, researchers can build a comprehensive and authoritative understanding of this compound's mechanism of action, paving the way for its potential development as a targeted therapeutic agent.
References
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Title: Synthesis and Bioevaluation of 3,6-Diaryl-[1][2][3]triazolo[4,3-b] Pyridazines as Antitubulin Agents Source: ACS Medicinal Chemistry Letters URL: [Link]
-
Title: Synthesis and Bioevaluation of 3,6-Diaryl-[1][2][3]triazolo[4,3-b] Pyridazines as Antitubulin Agents - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity Source: RSC Publishing URL: [Link]
-
Title: 1,2,4-Triazolo[4,3-b]pyridazine analogues: synthesis, evaluation of cytotoxicity, anticancer activity and computational analysis Source: ResearchGate URL: [Link]
-
Title: Design and synthesis of novel 1,2,4-triazolo[4,3-b]pyridazine derivatives with anti-cancer activity Source: ResearchGate URL: [Link]
-
Title: Crystal structure of[1][2][3]triazolo[4,3-b]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study Source: ResearchGate URL: [Link]
-
Title: An insight on medicinal attributes of 1,2,4-triazoles - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 Source: Semantic Scholar URL: [Link]
-
Title: Discovery of[1][2][3]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors Source: RSC Publishing URL: [Link]
Sources
- 1. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Discovery of [1,2,4]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
